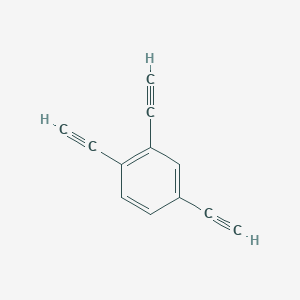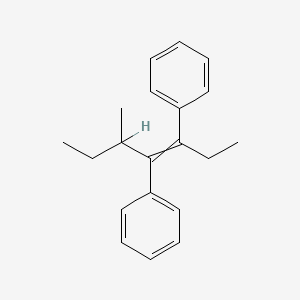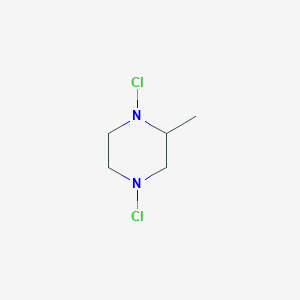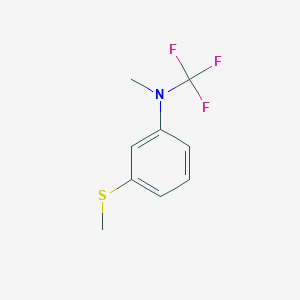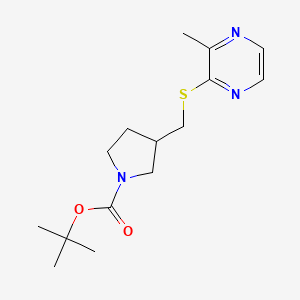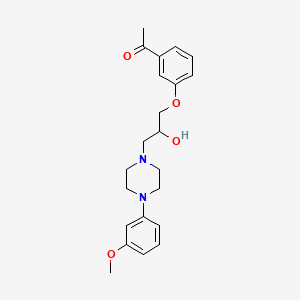
Oospoglycol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oospoglycol is a chemical compound that belongs to the class of isocoumarins. It is characterized by the presence of a glycol group, which contributes to its unique chemical properties. This compound is a metabolic product of the fungus Oospora astringenes and is formed through the reductive transformation of oosponol .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The synthesis involves a series of chemical reactions, including reduction and hydroxylation, to introduce the glycol group into the isocoumarin structure.
Industrial Production Methods
The industrial production of oospoglycol typically involves the fermentation of the fungus Oospora astringenes. The fungus is cultured under specific conditions to promote the production of oosponol, which is then converted to this compound through a reductive transformation process .
Chemical Reactions Analysis
Types of Reactions
Oospoglycol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oospolactone, another metabolic product of Oospora astringenes.
Reduction: The reduction of oosponol to this compound is a key reaction in its synthesis.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the oxidation of this compound include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents for the synthesis of this compound from oosponol.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate hydrogenation reactions.
Major Products Formed
Oospolactone: Formed through the oxidation of this compound.
Hydroxyisocoumarins: Various hydroxyisocoumarins can be formed through substitution reactions involving this compound.
Scientific Research Applications
Oospoglycol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of oospoglycol involves its interaction with specific molecular targets and pathways. In fungi, this compound is produced through the reductive transformation of oosponol, which is mediated by specific enzymes . The compound exerts its effects by inhibiting the synthesis of RNA and proteins in target cells, leading to antifungal and antibacterial activities .
Comparison with Similar Compounds
Similar Compounds
Oosponol: A precursor to oospoglycol, characterized by the absence of the glycol group.
Oospolactone: An oxidized form of this compound, with a lactone ring structure.
Hydroxyisocoumarins: A class of compounds structurally related to this compound, with various hydroxyl groups attached to the isocoumarin ring.
Uniqueness of this compound
This compound is unique due to its glycol group, which imparts distinct chemical properties and reactivity compared to other isocoumarins. This structural feature allows this compound to participate in specific chemical reactions and biological interactions that are not observed with its analogues .
Properties
CAS No. |
33547-50-1 |
|---|---|
Molecular Formula |
C11H10O5 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
4-(1,2-dihydroxyethyl)-8-hydroxyisochromen-1-one |
InChI |
InChI=1S/C11H10O5/c12-4-9(14)7-5-16-11(15)10-6(7)2-1-3-8(10)13/h1-3,5,9,12-14H,4H2 |
InChI Key |
DBMDPIZXLKUXHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)OC=C2C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
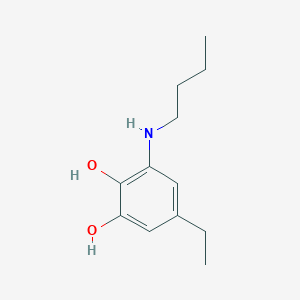
![N-(2-(dimethylamino)ethyl)-3-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]-pyridazin-3-yl)benzamide](/img/structure/B13949578.png)
![4,7-Methano-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13949579.png)
